

Application Notes and Protocols for Calcium Imaging with L-692,585

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Compound of Interest

Compound Name: L-692585

Cat. No.: B121288

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Introduction

L-692,585 is a potent, non-peptidyl agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] As a G protein-coupled receptor (GPCR), the activation of GHS-R1a by agonists such as L-692,585 initiates a signaling cascade that leads to an increase in intracellular calcium concentration ($[Ca^{2+}]_i$).[2] This makes calcium imaging a valuable tool for studying the pharmacology of L-692,585 and other GHS-R1a modulators. A key characteristic of the GHS-R1a is its high level of constitutive activity, meaning it can signal in the absence of an agonist.[3][4] This inherent activity is an important consideration in the design and interpretation of calcium mobilization assays.

This document provides a detailed protocol for utilizing L-692,585 in a calcium imaging assay using the fluorescent indicator Fluo-4 AM. The methodologies described are intended to guide researchers in academic and industrial settings to characterize the activity of L-692,585 and screen for other compounds targeting the ghrelin receptor.

Data Presentation: Quantitative Analysis of L-692,585

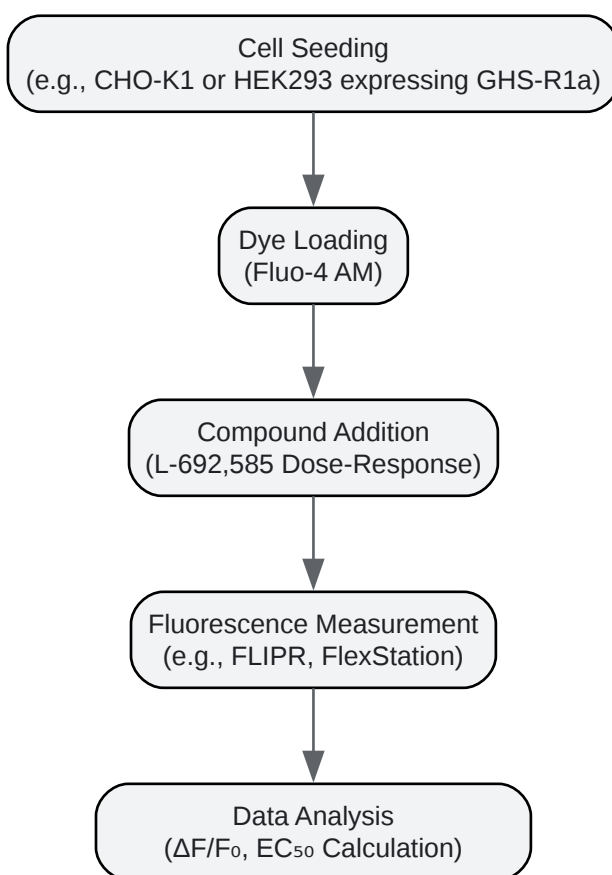
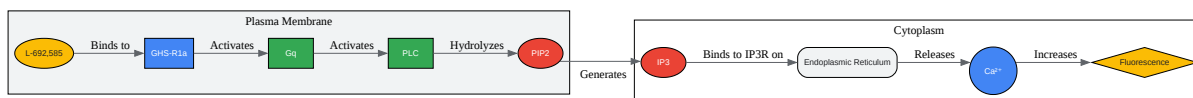
The following table summarizes key quantitative data for L-692,585. Researchers should note that the half-maximal effective concentration (EC_{50}) for calcium mobilization can vary

depending on the cell line and specific experimental conditions. It is recommended to perform a dose-response experiment to determine the EC₅₀ in your system.

Parameter	Value	Cell System/Assay Conditions	Source
Binding Affinity (K _i)	0.8 nM	GHS-R1a	[1]
Recommended Concentration Range for Dose-Response	10 ⁻¹¹ M to 10 ⁻⁵ M	CHO or HEK293 cells expressing GHS-R1a	General GPCR Assay Practice
Solubility	Soluble to 100 mM in DMSO and to 25 mM in ethanol		

Signaling Pathway and Experimental Workflow

The activation of the GHS-R1a receptor by L-692,585 primarily couples to the Gq signaling pathway, leading to the mobilization of intracellular calcium. The experimental workflow for measuring this response using Fluo-4 AM is a multi-step process from cell preparation to data analysis.



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